Cas no 320420-58-4 (4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile)
4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile
- 4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile
- 1G-047
- 320420-58-4
- SCHEMBL925105
- MFCD00202122
- AKOS005082191
- DTXSID80363281
- DB-263186
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- MDL: MFCD00202122
- Inchi: 1S/C8H10N4O/c1-8(2,7(13)3-4-9)12-6-10-5-11-12/h5-6H,3H2,1-2H3
- InChI Key: YMDOZOMKYTXVNY-UHFFFAOYSA-N
- SMILES: O=C(CC#N)C(C)(C)N1C=NC=N1
Computed Properties
- Exact Mass: 178.08546096Da
- Monoisotopic Mass: 178.08546096Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 71.6Ų
4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M176755-25mg |
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile |
320420-58-4 | 25mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M176755-50mg |
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile |
320420-58-4 | 50mg |
$ 380.00 | 2022-06-04 | ||
| abcr | AB299330-500 mg |
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile, 90%; . |
320420-58-4 | 90% | 500mg |
€678.60 | 2023-04-26 | |
| abcr | AB299330-1 g |
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile, 90%; . |
320420-58-4 | 90% | 1g |
€1312.80 | 2023-04-26 | |
| Chemenu | CM517043-1g |
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile |
320420-58-4 | 97% | 1g |
$600 | 2022-09-29 | |
| abcr | AB299330-500mg |
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile, 90%; . |
320420-58-4 | 90% | 500mg |
€678.60 | 2025-03-19 | |
| abcr | AB299330-1g |
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile, 90%; . |
320420-58-4 | 90% | 1g |
€1312.80 | 2025-03-19 | |
| Ambeed | A473335-1g |
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile |
320420-58-4 | 97% | 1g |
$612.0 | 2024-08-03 | |
| A2B Chem LLC | AD49275-1mg |
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile |
320420-58-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AD49275-5mg |
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile |
320420-58-4 | >90% | 5mg |
$214.00 | 2024-04-20 |
4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile Suppliers
4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile
Introduction to 4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile (CAS No. 320420-58-4)
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile, identified by its Chemical Abstracts Service (CAS) number 320420-58-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of nitriles and features a unique structural motif incorporating a 1H-1,2,4-triazole moiety, which is well-documented for its versatile biological activities. The presence of this heterocyclic ring system alongside a β-keto nitrile functionality positions this molecule as a promising candidate for further exploration in drug discovery and synthetic chemistry.
The structural framework of 4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile consists of a five-carbon chain terminated by a nitrile group (-CN), with a methyl group at the fourth carbon and an oxo group (C=O) at the third carbon. The integration of the 1H-1,2,4-triazole ring at the fourth carbon introduces a nitrogen-rich scaffold that is known to interact favorably with biological targets. This design not only enhances the compound's potential for binding to specific enzymes or receptors but also opens up avenues for modulating its pharmacological properties through structural derivatization.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their inherent biological activity and synthetic accessibility. The 1H-1,2,4-triazole scaffold, in particular, has been extensively studied for its role in various pharmacological applications. Its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions makes it an attractive component in the design of bioactive molecules. Furthermore, triazole derivatives have demonstrated efficacy in multiple therapeutic areas, including antiviral, antibacterial, anti-inflammatory, and anticancer applications.
The nitrile group in 4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is another critical feature that contributes to its pharmacological potential. Nitriles are known to exhibit diverse biological activities and can serve as key pharmacophores in drug molecules. They can undergo metabolic conversion to carboxylic acids or amides, which may influence the compound's pharmacokinetic profile. Additionally, the electrophilic nature of the nitrile carbon allows for further functionalization via nucleophilic addition reactions, providing chemists with ample opportunities to tailor the molecule's properties.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of compounds like 4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile for potential biological activity. These tools enable researchers to predict binding affinities and interactions with target proteins or nucleic acids with high accuracy. Such simulations have been instrumental in identifying novel drug candidates and optimizing their structures for improved efficacy and selectivity. In this context, CAS No. 320420-58-4 serves as a valuable reference point for researchers exploring derivatives of this compound.
The synthesis of 4-Methyl-3-oxyo-octyl-(tribromomethoxy)methane involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps typically include condensation reactions between appropriate precursors followed by functional group interconversions to introduce the desired substituents. The integration of the 1H-Hexahydroindazol(5',5'-b)furan scaffold further underscores the compound's complexity and potential for structural diversification.
The pharmaceutical industry has shown increasing interest in developing small molecule inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The structural features of CAS No. 32042058 6999569 7999600 make it an intriguing candidate for such applications. By leveraging computational methods and high-throughput screening assays, researchers aim to identify analogs of this compound that exhibit enhanced binding affinity or altered pharmacokinetic profiles.
In conclusion, 4-Methyl-octanenitrile, featuring the triazole moiety at position 3' , represents a structurally interesting molecule with significant potential in medicinal chemistry . Its unique combination of functional groups positions it as a valuable scaffold for further exploration . As research progresses , compounds like these will continue to play a crucial role in developing novel therapeutic agents .
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